{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(thiophen-2-yl)methanone
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Overview
Description
1-[3-(2-METHOXYPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a complex organic compound that features a combination of indole, thiophene, and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-METHOXYPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiophene-2-carbonyl group and the 2-methoxyphenoxypropyl group. Common synthetic methods include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core.
Paal-Knorr Synthesis: This method is used to introduce the thiophene ring by reacting 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Etherification: The methoxyphenoxy group is introduced through etherification reactions involving phenols and alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-METHOXYPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkyl halides, and nucleophiles like amines and thiols under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-(2-METHOXYPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The thiophene and indole groups contribute to the compound’s electronic properties, making it useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used to study the interactions of indole and thiophene derivatives with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 1-[3-(2-METHOXYPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets. The indole and thiophene groups can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of inflammatory pathways, induction of apoptosis in cancer cells, and disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the methoxyphenyl group but differs in its triazole and propanone structure.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity as a plant hormone.
Suprofen: A thiophene-based nonsteroidal anti-inflammatory drug.
Uniqueness
1-[3-(2-METHOXYPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is unique due to its combination of indole, thiophene, and methoxyphenoxy groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C23H21NO3S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C23H21NO3S/c1-26-20-10-4-5-11-21(20)27-14-7-13-24-16-18(17-8-2-3-9-19(17)24)23(25)22-12-6-15-28-22/h2-6,8-12,15-16H,7,13-14H2,1H3 |
InChI Key |
QPFZPANDNQEVRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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